Filicene

描述

Overview of Tracing Triterpenoids in Natural Products Research

Triterpenoids are a large and structurally diverse class of natural products derived from a 30-carbon precursor, squalene (B77637). Their investigation is a cornerstone of natural products research due to their widespread occurrence in plants and their significant pharmacological potential. The study of these compounds involves their isolation from natural sources, structural elucidation using advanced spectroscopic techniques, and evaluation of their biological activities. This foundational work paves the way for understanding their ecological roles and potential therapeutic applications.

Historical Context of Filicene Investigation

Current Research Landscape and Gaps in this compound Studies

The current research landscape for this compound is predominantly centered on its pharmacological activities, with a significant focus on its antinociceptive (pain-relieving) and anti-inflammatory effects. Studies have demonstrated its potential as a potent analgesic, with mechanisms of action that are still under investigation.

A significant gap in the current body of knowledge is the limited scope of biological screening. While its analgesic properties are being explored, there is a lack of comprehensive studies on other potential activities, such as cytotoxic, antimicrobial, or antiviral effects. Furthermore, detailed information regarding its specific biosynthetic pathway and a complete toxicological profile are areas that warrant further investigation to fully understand its therapeutic potential. The mechanisms underlying its known analgesic effects are also not completely understood, indicating a need for more in-depth molecular and cellular studies. nih.govresearchgate.net

Structure

3D Structure

属性

分子式 |

C30H50 |

|---|---|

分子量 |

410.7 g/mol |

IUPAC 名称 |

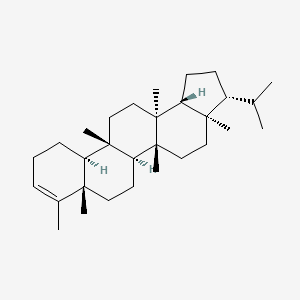

(3R,3aR,5aR,5bS,7aS,11aS,11bS,13aS,13bR)-3a,5a,7a,8,11b,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,10,11,11a,12,13,13b-tetradecahydrocyclopenta[a]chrysene |

InChI |

InChI=1S/C30H50/c1-20(2)22-12-13-24-27(22,5)16-18-30(8)25-14-15-26(4)21(3)10-9-11-23(26)28(25,6)17-19-29(24,30)7/h10,20,22-25H,9,11-19H2,1-8H3/t22-,23-,24-,25+,26-,27-,28+,29+,30-/m1/s1 |

InChI 键 |

KETZXRQFCKBMKO-GAOOKYTESA-N |

手性 SMILES |

CC1=CCC[C@@H]2[C@@]1(CC[C@H]3[C@]2(CC[C@@]4([C@@]3(CC[C@]5([C@H]4CC[C@@H]5C(C)C)C)C)C)C)C |

规范 SMILES |

CC1=CCCC2C1(CCC3C2(CCC4(C3(CCC5(C4CCC5C(C)C)C)C)C)C)C |

同义词 |

filicene |

产品来源 |

United States |

Chemical Profile of Filicene

The fundamental chemical characteristics of Filicene are essential for its identification and for understanding its behavior in biological systems.

| Property | Value |

| Molecular Formula | C₃₀H₅₀ |

| Molecular Weight | 410.7 g/mol |

| Structure | A pentacyclic triterpenoid (B12794562) |

| Physical Properties | Information on properties such as melting point and solubility is not extensively detailed in currently available literature. |

| Chemical Properties | As a hydrocarbon, it is expected to be nonpolar and soluble in organic solvents. |

Occurrence and Natural Sources

Filicene has been identified as a characteristic phytochemical constituent of ferns. Its presence has been confirmed in several species of the Adiantum genus, commonly known as maidenhair ferns.

| Natural Source | Family |

| Adiantum cuneatum | Adiantaceae |

| Adiantum capillus-veneris | Adiantaceae |

The concentration and distribution of this compound within different parts of these plants (e.g., fronds, rhizomes) have not been extensively quantified in the available literature.

Structural Elucidation and Advanced Analytical Characterization of Filicene

Spectroscopic Analysis Techniques

The structural determination of Filicene, like many complex natural products, is primarily achieved through comprehensive spectroscopic methods, which provide crucial information about its elemental composition, functional groups, and connectivity of atoms. These techniques include Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). nih.govrsc.orgsdsu.eduuni-saarland.de

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is indispensable for the detailed structural elucidation of organic compounds, including triterpenes like this compound. It provides information about the number and types of hydrogen and carbon atoms, their chemical environments, and their connectivity. mdpi.comckgas.comorganicchemistrydata.org The application of both one-dimensional (1D) and two-dimensional (2D) NMR experiments is critical for assigning the complete structure. mdpi.comwisc.edu

Proton Nuclear Magnetic Resonance (1H-NMR)

Proton NMR (1H-NMR) spectroscopy provides insights into the number of distinct proton environments within the this compound molecule and their relative proportions, as well as their coupling relationships. organicchemistrydata.org The chemical shifts of protons (δH) indicate their electronic environment, while the multiplicity and coupling constants (J values) reveal the number of neighboring protons and the nature of their connectivity (e.g., vicinal, geminal). For triterpenes, 1H-NMR is crucial for identifying characteristic signals from methyl groups, olefinic protons, and protons on various saturated and unsaturated rings. nih.govrsc.orgsdsu.eduuni-saarland.de

Two-Dimensional NMR Experiments (COSY, HMQC, HMBC, NOESY/ROESY)

Two-dimensional (2D) NMR experiments are essential for establishing direct and long-range correlations between protons and carbons, thereby piecing together the molecular structure of this compound. sdsu.eduua.esprinceton.edu

Correlated Spectroscopy (COSY): COSY experiments reveal correlations between protons that are J-coupled (typically through two or three bonds). sdsu.eduua.eslibretexts.org This homonuclear correlation helps in identifying spin systems and mapping out contiguous proton networks within the triterpene rings.

Heteronuclear Multiple Quantum Correlation (HMQC) / Heteronuclear Single Quantum Coherence (HSQC): HMQC (or HSQC) experiments establish one-bond correlations between protons and carbons (1H-13C). sdsu.eduua.eslibretexts.org These spectra are invaluable for directly assigning proton signals to their directly attached carbon atoms, providing a direct link between 1H and 13C chemical shifts.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC experiments provide long-range 1H-13C correlations, typically over two to four (and sometimes five) bonds. sdsu.eduua.eslibretexts.org These correlations are crucial for establishing connectivity across quaternary carbons, identifying carbonyl groups, and confirming the arrangement of rings in the polycyclic triterpene structure. HMBC correlations help to bridge structural fragments identified by COSY and HMQC.

Nuclear Overhauser Effect Spectroscopy (NOESY) / Rotating-frame Overhauser Effect Spectroscopy (ROESY): NOESY and ROESY experiments provide through-space correlations between protons that are in close spatial proximity (typically within 5 Å), regardless of whether they are directly bonded. ua.esprinceton.edulibretexts.org These experiments are vital for determining the relative stereochemistry and conformation of the triterpene, providing insights into the three-dimensional arrangement of atoms in this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to provide information about its structure through characteristic fragmentation patterns. chemguide.co.uklibretexts.org For this compound (C₃₀H₅₀), MS confirms its molecular formula and provides insights into its structural features. researchgate.net

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a commonly employed technique for the analysis of organic compounds. In EI-MS, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and often extensive fragmentation. nih.govuni-saarland.de The resulting molecular ions and fragment ions are then separated based on their mass-to-charge (m/z) ratio, producing a mass spectrum. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful hyphenated technique employed for the separation, identification, and quantification of compounds in complex mixtures. It is particularly valuable for analyzing non-volatile or thermally labile compounds. In the context of triterpenoids like this compound, LC-MS/MS would typically involve a liquid chromatography step to separate this compound from other components in a plant extract, followed by mass spectrometry for molecular weight determination and fragmentation analysis. wiley.comshimadzu.comthermofisher.comnih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Hydrocarbon Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the separation and identification of volatile and semi-volatile compounds. It is particularly effective for analyzing hydrocarbons due to their volatility. This compound, being a hydrocarbon triterpene, has been identified in various fern species using GC-MS, highlighting its utility in the phytochemical analysis of these plants. esf.eduresearchgate.netekb.eg

In GC-MS analysis, this compound would be separated based on its boiling point and interaction with the stationary phase in the GC column, resulting in a specific retention time. The eluted compound then enters the mass spectrometer, where it is ionized, and the resulting ions are detected. The electron impact (EI) ionization typically used in GC-MS produces a characteristic fragmentation pattern, which acts as a "fingerprint" for the compound. For this compound (C30H50), the mass spectrum would feature a molecular ion peak at m/z 410 and a series of fragment ions indicative of its polycyclic triterpene skeleton. The presence of this compound alongside other triterpenoids like fernene (B167996) and hopane (B1207426) in Cyathea species has been confirmed through GC-MS studies. ekb.eg

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation. Different functional groups absorb IR radiation at specific characteristic frequencies, leading to unique vibrational spectra. wikipedia.orgresearchgate.netlibretexts.orgvscht.cz

For this compound, a saturated hydrocarbon triterpene (C30H50), the IR spectrum would primarily show absorption bands corresponding to C-H stretching and bending vibrations. Key regions to observe would include:

3000-2850 cm⁻¹: Strong absorption bands due to C-H stretching of aliphatic (alkane) groups (methyl, methylene).

1465 cm⁻¹ and 1375 cm⁻¹: C-H bending vibrations (scissoring for CH2 and symmetric deformation for CH3).

While specific IR spectral data for this compound was not found in the immediate search results, the absence of strong absorption bands in regions typically associated with oxygen-containing functional groups (e.g., C=O at ~1700 cm⁻¹, O-H broad band at ~3300 cm⁻¹) or aromatic C=C stretching (~1600 cm⁻¹) would support its classification as a hydrocarbon. vscht.czresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is used to detect and analyze chromophores, which are parts of a molecule responsible for absorbing light in the UV or visible region of the electromagnetic spectrum. This absorption typically involves the excitation of electrons in conjugated systems (e.g., double bonds, aromatic rings) or non-bonding electrons. nih.govresearchgate.nettechnologynetworks.com

As this compound (C30H50) is a saturated hydrocarbon, it lacks extensive conjugated double bond systems or other common chromophores that absorb in the typical UV-Vis range (200-800 nm). Therefore, this compound is expected to exhibit minimal to no absorption in the UV-Vis region, with any absorption likely occurring in the far-UV region (below 200 nm), which is characteristic of sigma (σ) to sigma-star (σ*) transitions in saturated hydrocarbons. technologynetworks.com This characteristic lack of significant UV-Vis absorption can also serve as a piece of evidence supporting its saturated hydrocarbon nature, distinguishing it from other natural products containing chromophores such as flavonoids or phenolic compounds. nih.govresearchgate.net

Advanced Structural Confirmation Methods

X-ray Crystallography (if applicable to solid-state forms)

X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. It provides precise information about atomic positions, bond lengths, bond angles, and intermolecular interactions. wikipedia.orgyale.edu For X-ray crystallography to be applicable, the compound must form high-quality single crystals.

If this compound could be crystallized, X-ray crystallography would provide an unambiguous determination of its complex polycyclic structure, including the exact arrangement of its multiple fused rings and the spatial orientation of its methyl and isopropyl groups. This technique would confirm the relative and absolute configurations of all chiral centers present in the molecule, which are challenging to ascertain by other spectroscopic methods alone. However, no specific reports of this compound's X-ray crystal structure were found in the current literature search. hrvatska-udruga-kristalografa.hrnih.govnih.gov

Chiroptical Spectroscopy (e.g., CD, ORD) for Stereochemical Assignment

Chiroptical spectroscopy, encompassing techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is crucial for determining the stereochemical assignment, particularly the absolute configuration, of chiral molecules. This compound's IUPAC name, (3R,3aR,5aR,5bS,7aS,11aS,11bS,13aS,13bR)-3a,5a,7a,8,11b,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,10,11,11a,12,13,13b-tetradecahydrocyclopenta[a]chrysene, explicitly indicates multiple chiral centers, making chiroptical methods highly relevant for its complete structural characterization. nih.govneist.res.in

Circular Dichroism (CD): CD measures the differential absorption of left and right circularly polarized light by a chiral sample. saschirality.org For this compound, if it possesses chromophores (even weak ones in the far-UV) or if it can be derivatized to introduce a chromophore, CD spectroscopy would show characteristic Cotton effects (bands of positive or negative ellipticity) at wavelengths where absorption occurs. The sign and magnitude of these Cotton effects are directly related to the absolute configuration and conformation of the chiral centers. nih.govresearchgate.netrsc.org

Optical Rotatory Dispersion (ORD): ORD measures the change in optical rotation as a function of wavelength. saschirality.org Similar to CD, the shape of the ORD curve (e.g., plain curves or Cotton effects) provides information about the stereochemistry.

While specific CD or ORD spectra for this compound were not identified in the search, these techniques would be indispensable for confirming the (R) and (S) configurations at its numerous stereocenters, as indicated in its IUPAC name. Chiroptical data, often combined with theoretical calculations (e.g., Density Functional Theory, DFT), allow for the unambiguous assignment of absolute configuration, which is vital for understanding the biological activity and synthesis of complex natural products. researchgate.netvdoc.pub

Isoprenoid Biosynthesis: General Framework

Isoprenoids are a diverse class of natural products derived from two five-carbon (C5) precursor molecules: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). nih.govwikipedia.org In higher plants, the biosynthesis of these universal isoprenoid building blocks occurs via two distinct and compartmentally separated pathways: the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway. ethz.chnih.govwikipedia.orgetals.org

Mevalonate (MVA) Pathway in Cytosol

The mevalonate (MVA) pathway, also known as the HMG-CoA reductase pathway, primarily operates in the cytosol and peroxisomes of eukaryotic cells. metwarebio.com This pathway initiates with acetyl-CoA as the primary substrate. wikipedia.orgetals.orgmetwarebio.com

The key enzymatic steps involved in the MVA pathway are:

The condensation of two molecules of acetyl-CoA to form acetoacetyl-CoA, catalyzed by acetyl-CoA acetyltransferase. metwarebio.com

Acetoacetyl-CoA is then converted into 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) through the addition of a third acetyl-CoA molecule, a reaction mediated by HMG-CoA synthase. metwarebio.com

HMG-CoA reductase (HMGR) catalyzes the reduction of HMG-CoA to mevalonate, a step considered rate-limiting in the pathway. etals.orgwikipedia.orgresearchgate.netresearchgate.net

Mevalonate undergoes a series of phosphorylation reactions. Mevalonate kinase (MVK) phosphorylates mevalonate to 5-phosphomevalonate (MVP). researchgate.net

Subsequently, 5-phosphomevalonate kinase (PMK) further phosphorylates MVP to 5-diphosphomevalonate (MVPP). researchgate.net

Finally, mevalonate 5-diphosphate decarboxylase (MVD) catalyzes the decarboxylation of MVPP, yielding isopentenyl pyrophosphate (IPP) along with the release of CO2 and inorganic phosphate. metwarebio.comresearchgate.net

IPP is then reversibly isomerized to dimethylallyl pyrophosphate (DMAPP) by the enzyme isopentenyl diphosphate (B83284) isomerase (IDI). wikipedia.orgmetwarebio.comresearchgate.net

The MVA pathway is responsible for producing IPP and DMAPP, which are precursors for a wide range of isoprenoids, including triterpenes like this compound. ethz.chnih.govwikipedia.orgetals.orgmetwarebio.comresearchgate.net

Methylerythritol Phosphate (MEP) Pathway in Plastids

In contrast to the MVA pathway, the methylerythritol phosphate (MEP) pathway is localized in the plastids of higher plants and many bacteria. ethz.chnih.govwikipedia.orgetals.org This pathway utilizes pyruvate (B1213749) and glyceraldehyde-3-phosphate as its initial substrates. ethz.chetals.org

The initial committed step in the MEP pathway involves the combination of pyruvate and glyceraldehyde-3-phosphate to produce 1-deoxy-D-xylulose-5-phosphate (DXP), a reaction catalyzed by DXP reductoisomerase (DXR). etals.org Through a series of subsequent enzymatic steps, intermediates such as 2-C-methyl-D-erythritol 4-phosphate (MEP) and 4-diphosphocytidyl-2-C-methyl-D-erythritol 2-phosphate (CDP-MEP) are formed. etals.orgwikipedia.orgwikipedia.orguni-freiburg.deuni-freiburg.de CDP-MEP is specifically formed by CDP-ME kinase (IspE). wikipedia.org Ultimately, the MEP pathway also culminates in the synthesis of IPP and DMAPP. ethz.chnih.govwikipedia.orgetals.org

Interplay and Cross-Talk between MVA and MEP Pathways

Specificity of Triterpene Biosynthesis

Triterpenes, including this compound, are C30 isoprenoids that are specifically synthesized from the linear precursor squalene (B77637). ontosight.aictdbase.orgoup.comresearchgate.net

Squalene Cyclase Activity

Squalene cyclases, also known as oxidosqualene cyclases (OSCs), are pivotal enzymes that catalyze the first committed step in the biosynthesis of triterpenes and sterols. ontosight.aioup.comresearchgate.netnih.gov These enzymes are responsible for converting the linear C30 triterpene squalene into various cyclic backbone structures. ontosight.aioup.comresearchgate.net

The mechanism of squalene cyclase activity involves the initial conversion of squalene to 2,3-oxidosqualene (B107256) by squalene epoxidase. oup.comresearchgate.netnih.gov The 2,3-oxidosqualene then undergoes a complex cyclization reaction catalyzed by OSCs. This process typically involves the conversion of the linear substrate into a specific conformation, such as a chair-boat-chair arrangement, followed by a series of protonation, deprotonation, and rearrangement reactions that lead to the formation of diverse cyclic triterpene scaffolds. ontosight.ai Different types of squalene cyclases exhibit distinct substrate specificities and product profiles, contributing to the vast structural diversity of triterpenes. ontosight.ai

Enzymatic Steps Leading to this compound Scaffold

This compound is a specific type of triterpene, classified as a filicane triterpenoid (B12794562). neist.res.in Its biosynthesis, like other triterpenes, proceeds from the cyclization of 2,3-oxidosqualene. etals.orgoup.comresearchgate.net The precise enzymatic steps leading specifically to the this compound scaffold involve a particular oxidosqualene cyclase or a this compound synthase that directs the cyclization and subsequent modifications to yield the characteristic this compound structure. While this compound has been identified in various organisms, including the ferns Adiantum pedatum, Adiantum caudatum, and Adiantum cuneatum, the specific enzyme responsible for its unique cyclization from 2,3-oxidosqualene has not been explicitly detailed in the provided research. nih.govneist.res.inznaturforsch.com The formation of this compound involves the intricate catalytic activity of these specialized cyclases that shape the polycyclic structure from its C30 precursor.

Compound Names and PubChem CIDs

Genetic and Enzymatic Regulation of this compound Biosynthesis

The regulation of natural product biosynthesis, including triterpenes, is a complex process involving the coordinated action of specific enzymes and the transcriptional control of their encoding genes.

Identification of Key Biosynthetic Enzymes

The biosynthesis of triterpenes involves a range of enzymes, particularly squalene monooxygenases and oxidosqualene cyclases, which are crucial for the formation of the characteristic polycyclic structures. lipidmaps.org These enzymes catalyze the oxidation of squalene to 2,3-oxidosqualene and its subsequent cyclization, respectively. While these general classes of enzymes are known to be involved in triterpene synthesis, specific enzymes uniquely responsible for the precise cyclization and any further modifications that define this compound's distinct structure have not been explicitly identified or characterized in the provided research. The identification of such enzymes typically involves approaches like homology searches based on known enzyme sequences from related pathways, followed by functional characterization through in vitro assays or genetic manipulation. mpg.denih.gov

Gene Expression Analysis of Biosynthetic Genes

The regulation of biosynthetic pathways is often controlled at the genetic level, where the expression of genes encoding biosynthetic enzymes is modulated in response to developmental cues or environmental stimuli. Techniques such as RNA sequencing (RNA-Seq) and quantitative real-time PCR (qPCR) are commonly employed to analyze gene expression patterns and identify genes that are co-expressed with the accumulation of specific metabolites. fishersci.cawikipedia.orgnih.govmcw.edu This allows researchers to infer potential roles of certain genes in a biosynthetic pathway. However, detailed gene expression analyses specifically focused on identifying and characterizing the genes involved in this compound biosynthesis are not available in the current body of research. Studies in other plant systems have shown that biosynthetic genes can be developmentally regulated and their expression patterns often correlate with metabolite accumulation. nih.govwikipedia.org

Isotopic Labeling Studies in Biosynthetic Investigations

Isotopic labeling is a powerful technique for elucidating complex biosynthetic pathways by tracing the fate of labeled precursors within a biological system.

Carbon-13 (13C) and Deuterium (2H) Labeling Experiments

Stable isotopes, particularly Carbon-13 (13C) and Deuterium (2H), are widely used in biosynthetic studies due to their non-radioactive nature and their ability to be incorporated into molecules through metabolic pathways. wikipedia.orgfishersci.se In the context of triterpene biosynthesis, experiments often involve feeding plants or cell cultures with precursors enriched with 13C (e.g., [1-13C]glucose or [2-13C]mevalonate) or 2H (e.g., 2H-labeled deoxyxylulose or D2O). mpg.delipidmaps.orgnih.gov By analyzing the distribution of the incorporated isotopes in the final product (this compound, in this case), researchers can deduce the sequence of enzymatic reactions and the origin of specific carbon or hydrogen atoms within the molecule. While these methods are routinely applied to understand triterpene biosynthesis generally, specific isotopic labeling studies directly investigating the detailed biosynthetic route of this compound have not been reported in the provided literature.

Application of Isotope Ratio Mass Spectrometry

Isotope Ratio Mass Spectrometry (IRMS) is a highly precise analytical technique used to measure the relative abundance of stable isotopes in a sample. wikipedia.orgfishersci.seguidetopharmacology.org In biosynthetic investigations, IRMS can provide valuable insights into the origin and formation processes of natural products by detecting subtle variations in isotopic ratios (e.g., 13C/12C or 2H/1H). wikipedia.orgnih.govsdsc.edu This technique is particularly useful for global measurements of isotopic signatures and can help distinguish between different metabolic origins or pathways. wikipedia.orgsdsc.edu For instance, the carbon and hydrogen isotopic signatures can reflect the type of photosynthetic pathway used by the plant or the specific metabolic routes involved. wikipedia.org Although IRMS is a standard tool in natural product chemistry, specific applications of this technique to unravel the detailed biosynthetic mechanisms or origins of this compound were not found in the reviewed research.

Total Synthesis Approaches to this compound (if documented)

As of current scientific documentation, a completed total synthesis of this compound has not been reported. However, the general principles of complex natural product synthesis allow for a hypothetical exploration of potential strategies.

A retrosynthetic analysis of this compound would logically commence with the simplification of its pentacyclic core. Key disconnections could be envisioned at the C-D and A-B ring junctions, which are common strategies in the synthesis of other pentacyclic triterpenes. A plausible retrosynthetic pathway might involve:

[4+2] Cycloaddition (Diels-Alder Reaction): The C-ring, with its characteristic double bond, could be disconnected via a retro-Diels-Alder reaction. This would simplify the structure into a tetracyclic dienophile and a suitable diene, significantly reducing the complexity of the target molecule.

Intramolecular Aldol (B89426) Condensation/Robinson Annulation: The A and B rings could be constructed through well-established annulation strategies. A retro-Robinson annulation could disconnect the A/B ring system into a simpler ketone precursor.

Polyene Cyclization: A biomimetic approach involving a cationic polyene cyclization cascade is a powerful strategy for constructing polycyclic systems in a single step. acs.org This would involve a suitably functionalized acyclic precursor that, upon initiation, undergoes a series of cyclizations to form the pentacyclic skeleton. The stereochemistry of the multiple chiral centers would be a significant challenge to control in such a cascade.

These disconnections would lead to simpler, more accessible starting materials. The challenge would lie in the stereocontrolled execution of these transformations in the forward synthesis.

The stereoselective synthesis of this compound would necessitate precise control over the formation of its numerous stereocenters. Several strategies could be employed:

Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as carbohydrates or other natural products, can introduce initial stereocenters that guide the stereochemistry of subsequent reactions.

Asymmetric Catalysis: The use of chiral catalysts for key bond-forming reactions, such as asymmetric Diels-Alder reactions or enantioselective aldol additions, would be crucial for establishing the correct relative and absolute stereochemistry.

Substrate-Controlled Diastereoselection: The inherent stereochemistry of intermediates can be leveraged to direct the stereochemical outcome of subsequent reactions. For instance, the facial selectivity of reactions on a rigid polycyclic intermediate can be highly predictable.

Enzyme-Mediated Resolutions: Lipases and other enzymes can be used for the kinetic resolution of racemic intermediates, providing access to enantiomerically pure building blocks. mdpi.comresearchgate.net

Semisynthesis of this compound Derivatives

Semisynthesis, starting from naturally isolated this compound, offers a more practical approach to accessing novel derivatives with potentially modified biological activities.

The this compound molecule possesses several reactive sites amenable to chemical modification. The key functional group is the double bond in the C-ring, which can undergo a variety of transformations:

Epoxidation: Treatment with peroxy acids would yield the corresponding epoxide, which can be further functionalized through nucleophilic ring-opening reactions.

Hydroxylation: Dihydroxylation using reagents like osmium tetroxide would introduce vicinal diols.

Hydrogenation: Catalytic hydrogenation would saturate the double bond, leading to dihydrothis compound.

Oxidative Cleavage: Ozonolysis or other oxidative cleavage methods could break the C-ring, providing access to acyclic derivatives.

While the direct synthesis of filicenal from this compound is not explicitly documented, a plausible route can be inferred from general triterpene chemistry. Filicenal, as an aldehyde derivative, could potentially be synthesized from this compound through a sequence involving the cleavage of the C-ring double bond. A possible, though hypothetical, synthetic sequence could be:

Ozonolysis: Treatment of this compound with ozone, followed by a reductive workup (e.g., with zinc or dimethyl sulfide), would cleave the double bond to yield a dialdehyde.

Selective Reduction/Protection: One of the aldehyde groups would need to be selectively protected or reduced to an alcohol to allow for further manipulation of the other aldehyde.

Oxidation: If a diol is formed, selective oxidation of one of the hydroxyl groups to an aldehyde would be necessary.

The synthesis of terpene aldehydes and ketones is a well-established field, often involving the oxidation of corresponding alcohols. researchgate.netgoogle.com

Design Principles for this compound Analogs

The design of this compound analogs is guided by structure-activity relationship (SAR) studies of other pentacyclic triterpenoids. frontiersin.orgsinica.edu.twnih.govresearchgate.net The goal is to modify the this compound scaffold to enhance its biological activity, improve its pharmacokinetic properties, or reduce potential toxicity. Key design principles include:

Modification of the A-ring: The introduction of different functional groups, such as hydroxyl, keto, or amino groups, at various positions on the A-ring has been shown to significantly impact the biological activity of other triterpenoids.

Derivatization of the C-28 Position (if applicable): Although this compound itself does not possess a carboxyl group at C-28 like many other bioactive triterpenes (e.g., oleanolic acid), the introduction of functional groups at analogous positions on the E-ring could be a strategy.

Modification of the C-ring Double Bond: As discussed in the semisynthesis section, modification of the double bond can lead to a variety of analogs with different three-dimensional shapes and electronic properties.

Introduction of Heteroatoms: Replacing carbon atoms within the pentacyclic skeleton with heteroatoms like nitrogen or oxygen can dramatically alter the molecule's properties and biological targets.

Glycosylation: The attachment of sugar moieties to the triterpene scaffold can improve water solubility and bioavailability, and in many cases, is crucial for biological activity. thieme-connect.com

Structure-Activity Relationship (SAR) Studies (focused on chemical modifications, not biological outcomes)

The structure-activity relationship (SAR) of pentacyclic triterpenoids like this compound is fundamentally governed by the location and nature of its functional groups. The rigid polycyclic core is relatively inert, making the peripheral functional groups the primary sites for chemical modification. These modifications are undertaken to alter the molecule's physicochemical properties, such as polarity, solubility, and steric profile. The most common sites for modification on analogous triterpenoid scaffolds are the hydroxyl group at the C-3 position and the carboxyl group at the C-28 position (in triterpenoid acids).

Modifications at the C-3 Position: The C-3 hydroxyl group is a frequent target for derivatization. Its secondary alcohol nature allows for a range of chemical transformations:

Esterification and Etherification: The hydroxyl group can be readily converted into esters or ethers. For example, protection of the C-3 hydroxyl as a methyl ether has been demonstrated in the synthesis of derivatives from oleanolic and ursolic acids. This is typically achieved before subsequent reactions, such as the reduction of a carboxylic acid moiety elsewhere in the molecule.

Oxidation: Oxidation of the C-3 hydroxyl group yields a ketone. This transformation not only changes the polarity and hydrogen-bonding capability of this position but also introduces a new reactive site for further derivatization, such as the formation of oximes or the introduction of α,β-unsaturated systems.

Modifications at the C-28 Position: For triterpenoid skeletons that feature a carboxyl group at C-28, such as oleanolic acid, this site offers another handle for chemical synthesis.

Esterification and Amidation: The carboxylic acid can be converted to a variety of esters (e.g., methyl esters) or amides. These modifications neutralize the acidic nature of the molecule and can significantly alter its lipophilicity.

Reduction: The C-28 carboxyl group can be reduced to a primary alcohol, providing a new site for esterification or etherification, as demonstrated in the synthesis of 3-methylerythrodiol from oleanolic acid.

Modifications to the Carbocyclic Rings: While less common, the rings of the triterpene scaffold can also be modified.

Introduction of Enones: The introduction of an enone system into the C-ring, as seen in synthetic oleanane (B1240867) triterpenoids like 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid (CDDO), creates a Michael acceptor. This functional group significantly alters the electronic properties of the scaffold, making it susceptible to nucleophilic addition.

Skeletal Rearrangements: Acid-catalyzed reactions can induce backbone rearrangements. For instance, the rearrangement of an 11-oxo-γ-onocerin derivative leads to an inversion of configuration at C-18 and the formation of a conjugated ketone with a fernane skeleton. Similarly, pinpoint modifications on the A-ring of oleanane derivatives, facilitated by allylic alcohols or epoxyketones, can induce stereospecific methyl group migrations under the influence of a Lewis acid like BF3 etherate.

The table below summarizes key chemical modifications on representative pentacyclic triterpenoid scaffolds, which are analogous to potential modifications on this compound.

| Modification Site | Reaction Type | Reagents/Conditions | Resulting Functional Group | Impact on Chemical Properties |

| C-3 Hydroxyl | Oxidation | IBX (2-Iodoxybenzoic acid) | Ketone | Increases polarity; removes H-bond donor capability. |

| C-3 Hydroxyl | Etherification | Methylating agent | Methyl Ether | Protects hydroxyl group; increases lipophilicity. |

| C-3 Hydroxyl | Esterification | Acyl halide/anhydride | Ester | Increases lipophilicity; introduces sterically diverse groups. |

| C-11 | Allylic Oxidation | KMnO₄/K₂CO₃ | Ketone | Introduces a carbonyl, creating an enone system if a C-9 or C-12 double bond is present. |

| C-28 Carboxyl | Reduction | Aluminum hydride | Primary Alcohol | Removes acidic character; introduces a new site for esterification. |

| C-28 Carboxyl | Esterification | Alcohol, acid catalyst | Ester (e.g., Methyl Ester) | Neutralizes acidity; increases lipophilicity. |

| A-Ring | Epoxidation | Alkaline medium | Epoxide | Creates a strained ring system for further nucleophilic attack. |

| A/B/C Rings | Skeletal Rearrangement | Lewis acids (e.g., BF₃·OEt₂) or Brønsted acids (e.g., PTSA) | Rearranged Carbocyclic Skeleton | Alters the fundamental shape and stereochemistry of the scaffold. |

Rational Design Based on Triterpene Scaffolds

The rational design of novel molecules based on triterpene scaffolds like this compound leverages the inherent structural and stereochemical complexity of the natural product core. The pentacyclic system provides a rigid, three-dimensional framework upon which new functionalities can be precisely positioned. The goal of such design is often to create analogs with tailored physicochemical properties or to explore new regions of chemical space.

Scaffold Decoration: The most direct approach to rational design is "scaffold decoration," which involves the derivatization of existing functional groups. As detailed in the SAR section, the C-3 and C-28 positions are primary targets. The design strategy involves selecting specific functional groups to attach to these positions to modulate properties like solubility or stability. For example, attaching long-chain fatty acids via an ester linkage to the C-28 hydroxyl group significantly increases the lipophilicity of the molecule. Similarly, conjugating moieties like rhodamine to the triterpene core via linkers such as piperazine (B1678402) is a strategy to create hybrid molecules with entirely new properties.

Scaffold Hopping and Modification: A more advanced strategy involves modifying the core scaffold itself. This can range from minor changes to significant rearrangements.

Biomimetic Synthesis: Inspired by natural biosynthetic pathways, laboratory synthesis can reshape the triterpene skeleton. For example, the use of functional groups to induce specific methyl migrations mimics enzymatic processes and can generate unnatural oleanane derivatives. The aromatization of the A-ring, achievable under specific laboratory conditions (e.g., using a ketone at C-11 and a protic acid), represents a profound alteration of the scaffold, transforming the saturated carbocycle into an aromatic system.

Combinatorial Biosynthesis: Genetic engineering techniques allow for the rational design of novel triterpenes. By identifying and combining triterpene cyclase and P450 oxidase enzymes from different organisms, new analogs can be generated. For instance, co-expression of a new fungal fernane-type cyclase with P450 enzymes involved in the biosynthesis of another triterpenoid, polytolypin, has been used to generate novel fernane analogs. This approach allows for the creation of derivatives that may be difficult to access through traditional chemical synthesis.

These rational design strategies utilize the triterpene skeleton as a privileged scaffold, a molecular framework that is predisposed to forming useful chemical structures. By applying principles of synthetic organic chemistry and biosynthesis, the core structure of natural products like this compound can be systematically modified to produce a diverse array of new chemical entities.

Spectroscopic and Crystallographic Analysis

The structural elucidation of Filicene relies on modern analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy : Detailed ¹H and ¹³C NMR data are crucial for determining the precise connectivity and stereochemistry of the this compound molecule. However, a comprehensive public database of its complete NMR assignments is not readily available.

Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, which aids in its identification and structural confirmation. Specific fragmentation data for this compound is not widely published.

X-ray Crystallography : This technique provides the definitive three-dimensional structure of a molecule in its crystalline state. There are currently no published X-ray crystallographic data for this compound.

Biological and Pharmacological Activities

Distribution within Plant Kingdom

This compound, a type of triterpenoid (B12794562), is a common natural product derived from C-30 precursors researchgate.net. Triterpenoids are a large and diverse group of compounds found across numerous plant species. researchgate.net

Pteridophytes, a polyphyletic group of vascular plants that includes ferns, club mosses, horsetails, and psylophytes, are recognized as a significant source of various phytochemicals, including triterpenoids. researchgate.nettandfonline.comijbio.comresearchgate.netyoutube.com Hydrocarbons such as this compound are considered characteristic phytoconstituents of ferns and can even serve as markers for their biodiversity. researchgate.netresearchgate.netresearchgate.net Research indicates that numerous triterpenoids have been isolated from at least fifty different fern species. researchgate.netresearchgate.net Furthermore, this compound, as part of the hopanoid family, is also found in other lower plants like mosses and lichens. ukm.my

The presence of this compound has been documented in several plant genera and species, with a particular concentration in certain ferns.

Adiantum cuneatum, commonly known as maidenhair fern, is a prominent source of this compound. This plant is widely distributed, especially in South American countries like Brazil, where it is used both ornamentally and in traditional medicine. nih.govscispace.comznaturforsch.com Phytochemical analyses of Adiantum cuneatum grown in Brazil have successfully isolated this compound as a pure compound from its non-polar fractions. nih.govscispace.comznaturforsch.com Studies have shown that the chemical composition of A. cuneatum from Brazil is consistent with that found in other regions. nih.govscispace.comznaturforsch.com Notably, this compound (identified as compound 1) and filicenal (compound 2) are among the triterpenes isolated from the leaves of A. cuneatum. researchgate.netznaturforsch.com

Beyond Adiantum cuneatum, this compound has been reported in other species within the Adiantum genus. These include Adiantum pedatum (Northern Maidenhair Fern), which is native to moist forests of eastern North America, and Adiantum caudatum. nih.govstuartxchange.org The Adiantum genus, comprising approximately 200 species globally, is recognized for its rich content of triterpenoids, with filicane-type triterpenoids, such as this compound, being significant constituents. bioline.org.brwikipedia.org this compound is also reported in Adiantum indicum and Adiantum venustum. niscpr.res.in Another species, Adiantum philippense (Walking Maidenhair Fern), has also been found to contain triterpenes, including this compound and filicenal. youtube.com

This compound is not exclusive to the Adiantum genus but is also found in other fern species. It has been identified in Dryopteris chrysocoma, a fern species. ijbio.com Additionally, Arthromeris wallichiana, another pteridophyte, has been reported to contain this compound. imsc.res.in The widespread occurrence of this compound and other triterpenoids across various fern species underscores their role as characteristic phytoconstituents within this plant group. researchgate.netresearchgate.netresearchgate.net

While predominantly found in pteridophytes, this compound's presence extends to other plant families. It has been identified in Thymus serpyllum, commonly known as Creeping Thyme or Mother of Thyme. umc.edu.dznih.govmdpi.com Thymus serpyllum is a hardy perennial subshrub native to Europe and North Africa, often used as a groundcover. symbiop.com

Table 1: Plant Sources of this compound

| Plant Species | Family | Common Name | Reference |

| Adiantum cuneatum | Pteridaceae | Maidenhair Fern | nih.govscispace.comznaturforsch.com |

| Adiantum pedatum | Pteridaceae | Northern Maidenhair Fern | nih.govstuartxchange.org |

| Adiantum caudatum | Pteridaceae | - | nih.gov |

| Adiantum philippense | Pteridaceae | Walking Maidenhair Fern | youtube.com |

| Adiantum indicum | Pteridaceae | - | niscpr.res.in |

| Adiantum venustum | Pteridaceae | Himalayan Maidenhair | niscpr.res.in |

| Dryopteris chrysocoma | Dryopteridaceae | - | ijbio.com |

| Arthromeris wallichiana | Polypodiaceae | - | imsc.res.in |

| Thymus serpyllum | Lamiaceae | Creeping Thyme | umc.edu.dznih.govmdpi.com |

Tissue-Specific Localization of this compound Accumulation

Fronds and Rhizomes

This compound has been specifically isolated from the leaves of Adiantum cuneatum nih.gov. The fronds and rhizomes are prominent parts of ferns, such as Adiantum capillus-veneris, which is known to contain this compound jddtonline.infolupinepublishers.com. While specific quantitative data on the differential accumulation of this compound between fronds and rhizomes across all its botanical sources are not extensively detailed in current literature, its presence in the whole plant of Adiantum lunulatum and the medicinal use of its fronds and rhizomes suggest its occurrence in these primary vegetative and underground storage organs ijpba.info.

Cellular and Subcellular Compartmentation

Cellular compartmentalization in eukaryotic cells, including plant cells, involves the segregation of various biological processes within distinct membrane-bound organelles and the cytosol wikipedia.orgnih.govnih.gov. This organization allows for specialized metabolic activities to occur simultaneously wikipedia.org.

The biosynthesis of triterpenes, such as this compound, typically proceeds via the mevalonate (B85504) (MVA) pathway mdpi.comresearchgate.net. In plants, the MVA pathway is localized in the cytosol mdpi.comresearchgate.net. Another pathway for isoprene (B109036) unit biosynthesis, the methylerythritol phosphate (B84403) (MEP) pathway, is found in plastids mdpi.comresearchgate.net. While some isoprenoids may exhibit cross-talk between cytosolic and plastidial compartments, the primary synthesis of triterpenes is associated with the cytosolic MVA pathway mdpi.comresearchgate.net. Therefore, it is inferred that this compound, as a triterpene, is primarily synthesized within the cytosol of plant cells.

Extraction Techniques from Plant Biomass

The initial step in isolating this compound involves extracting it from the plant material where it naturally occurs. This compound has been identified in ferns, notably species from the Adiantum genus, such as Adiantum pedatum and Adiantum cuneatum nih.govresearchgate.netneist.res.inbioline.org.br.

Solvent extraction is a foundational method in natural product chemistry, leveraging the principle that compounds dissolve best in solvents of similar polarity nih.gov. For this compound, a non-polar triterpenoid, non-polar solvents are the preferred choice for efficient extraction.

Hexane (B92381) is a widely utilized non-polar solvent for the extraction of lipophilic compounds from plant materials, including various oils, waxes, and hydrocarbons nih.govbiotech-asia.orglcms.czecolink.com. Its attributes, such as low toxicity, a rapid evaporation rate, and a low boiling point, make it particularly suitable for both laboratory and industrial-scale extractions, preserving the integrity of the extracted non-polar substances ecolink.com.

Empirical studies have demonstrated the efficacy of hexane in isolating this compound. For instance, research on Adiantum cuneatum leaves involved an initial methanol (B129727) extraction to yield a crude extract. This crude extract was subsequently subjected to fractionation using solvents of increasing polarity, among which the hexane fraction proved to be rich in this compound znaturforsch.com. A specific study reported that from dried A. cuneatum leaves, a crude methanol extract was obtained, which, upon further fractionation with n-hexane, yielded a hexane fraction. From this fraction, 1.102 g of this compound was isolated, representing a 0.19% yield from the initial plant material znaturforsch.com. This underscores hexane's selective capability in extracting this compound due to their similar non-polar characteristics.

Table 1: this compound Yield from Adiantum cuneatum using Hexane Extraction

| Plant Material | Initial Extraction Solvent | Fractionation Solvent | Yield of Hexane Fraction | This compound Yield | Percentage Yield of this compound |

| Adiantum cuneatum leaves | Methanol | n-Hexane | 2.2 g znaturforsch.com | 1.102 g znaturforsch.com | 0.19% znaturforsch.com |

Optimizing extraction parameters is a critical aspect of natural product isolation, aiming to maximize the yield and purity of the target compound while minimizing resource consumption mdpi.com. Key variables influencing extraction efficiency include the choice and composition of the solvent, extraction duration, and temperature mdpi.comnih.govnih.govmdpi.com.

Temperature plays a significant role by influencing the solubility and diffusion rates of compounds within the plant matrix. Elevated temperatures can enhance solubility and mass transfer, potentially leading to higher yields. However, care must be taken to avoid excessively high temperatures, which could lead to the degradation of thermolabile compounds mdpi.comnih.govgoogle.com. Extraction time is another crucial parameter; sufficient time is necessary for the solvent to adequately penetrate the plant material and dissolve the target compounds. Conversely, prolonged extraction periods may result in the co-extraction of undesirable compounds or the degradation of sensitive molecules mdpi.comnih.gov. Response surface methodology (RSM) is a commonly applied statistical approach for optimizing extraction parameters, allowing for the systematic study of interactions between different variables and their collective impact on extraction yield and quality mdpi.comnih.govnih.govmdpi.com. Although specific RSM studies focused solely on this compound extraction were not identified in the reviewed literature, the general principles of optimizing solvent concentration, temperature, and time are broadly applicable across various natural product extraction processes mdpi.comnih.govnih.govmdpi.com.

Solvent-Based Extraction Approaches

Chromatographic Separation Techniques

Following the initial extraction, chromatographic separation techniques are indispensable for isolating this compound from the complex mixture of co-extracted plant compounds and purifying it to a desired level.

Column chromatography is a widely adopted purification method in natural product chemistry, functioning on the principle of differential adsorption and elution of compounds as they pass through a stationary phase, driven by a mobile phase rsc.orgbiotage.comshimadzu-webapp.eumdpi.com. For non-polar compounds like this compound, normal-phase column chromatography is frequently employed. This typically involves using silica (B1680970) gel as the stationary phase and a mobile phase gradient that progresses from non-polar to moderately polar solvent mixtures znaturforsch.comrochester.edu.

In the isolation of this compound from Adiantum cuneatum, after obtaining the hexane fraction, further purification was successfully achieved through column chromatography utilizing silica gel znaturforsch.com. The elution process involved a gradient, commencing with 100% hexane and progressively increasing the proportion of ethyl acetate (B1210297) until 100% ethyl acetate was reached znaturforsch.com. This gradient elution strategy facilitates the separation of compounds based on their varying affinities for the stationary phase (silica gel) and the mobile phase. As a relatively non-polar triterpene, this compound would typically elute with the less polar solvent combinations within this gradient researchgate.netznaturforsch.com.

Table 2: Chromatographic Separation of this compound

| Technique | Stationary Phase | Typical Mobile Phase (Gradient) | Application in this compound Purification |

| Column Chromatography | Silica gel znaturforsch.com | Hexane to Ethyl Acetate znaturforsch.com | Used for fractionation of crude extracts and purification of this compound |

Flash chromatography, a specialized form of column chromatography, is particularly effective for purification at discovery scales due to its operational simplicity and efficiency biotage.com. For challenging separations, gradient elution methods are commonly applied, where the mobile phase's polarity is gradually altered to enhance resolution between closely eluting compounds rochester.edubiotage.com. Preparative High-Performance Liquid Chromatography (HPLC) represents another potent and versatile technique for achieving high purity levels of compounds. This method offers automation for fractionation, concentration, purification, and recovery processes, making it highly valuable for pharmaceutical applications shimadzu-webapp.eu. While specific detailed applications of preparative HPLC directly for this compound were not explicitly found in the search results, its general utility for high-purity isolation of natural products is well-established within the field shimadzu-webapp.eumdpi.com.

High-Performance Liquid Chromatography (HPLC) for Purification

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the high-resolution purification and analysis of natural products, including complex mixtures containing triterpenes like this compound. Its efficacy in separating closely related compounds makes it an invaluable tool for achieving high purity.

Gas Chromatography (GC) for Volatile Fraction Analysis

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), serves as a crucial analytical technique for the separation, identification, and quantification of volatile and semi-volatile components within complex plant extracts. Although this compound (C30H50) is a larger triterpene and may not be considered highly volatile, GC-MS is routinely employed in the comprehensive chemical profiling of extracts that may contain it alongside more volatile compounds.

The GC-MS process involves the vaporization of a sample, followed by the separation of its constituents as they pass through a capillary column based on their boiling points and interactions with the stationary phase. The separated compounds are then introduced into a mass spectrometer for detection and identification based on their unique mass-to-charge ratios and fragmentation patterns. This technique has been instrumental in identifying numerous compounds in various plant extracts, including those known to contain triterpenes like this compound. researchgate.netbioline.org.brukm.myekb.egjddtonline.info Typical GC-MS configurations for plant extract analysis often utilize fused-silica capillary columns with specific stationary phases (e.g., 5% phenyl methylpolysiloxane, such as HP-5MS or AB-5MS, with dimensions like 30 m length, 0.25 mm inner diameter, and 0.25 µm film thickness). bioline.org.brukm.my Helium is commonly used as the inert carrier gas. bioline.org.brukm.my The oven temperature is programmed to increase gradually, enabling the elution and separation of compounds with a wide range of volatilities; for example, initial temperatures around 40-60 °C are ramped up to 250-300 °C. researchgate.netbioline.org.brukm.my Electron Ionization (EI) at 70 eV is a standard method for generating ions in the mass spectrometer. bioline.org.brukm.my While GC is primarily an analytical tool for volatile fraction analysis rather than a preparative purification method for non-volatile triterpenes like this compound, it is indispensable for profiling the chemical composition of extracts and confirming the presence of specific compounds through their characteristic retention times and mass spectra.

Thin-Layer Chromatography (TLC) for Screening and Fractionation

Thin-Layer Chromatography (TLC) is a fundamental, rapid, and economical chromatographic technique widely applied in natural product research for preliminary screening, qualitative assessment, and semi-preparative fractionation of compounds from plant extracts. Its operational simplicity makes it an essential tool in the initial stages of isolating natural compounds.

In the context of this compound isolation, TLC serves as an effective method for monitoring the progress of various extraction and purification steps. For instance, preliminary phytochemical analyses of extracts, such as those derived from Adiantum cuneatum, frequently employ TLC to confirm the presence of triterpenes. znaturforsch.com TLC plates, typically coated with silica gel as the stationary phase, are developed using carefully selected mobile phases. These mobile phases are often optimized mixtures of solvents, such as n-butanol:acetic acid:water or various combinations of n-hexane, ethyl acetate, and methanol, chosen to achieve optimal separation of compounds based on their polarity. znaturforsch.comekb.egbibliotekanauki.plmdpi.com Visualizing the separated compounds on the TLC plate can be achieved under ultraviolet (UV) light, or by spraying the plate with specific chromogenic reagents, such as p-anisaldehyde or sulfuric acid, which react with different compound classes to produce distinct colored spots. bibliotekanauki.plmdpi.com

TLC is also instrumental in "bioautography-guided fractionation," a strategy where the biological activity of separated compounds can be directly assessed on the chromatographic plate, thereby directing the isolation efforts towards active constituents. mdpi.comnih.gov For semi-preparative fractionation, the sample is applied as a broader band on the TLC plate. After chromatographic development and solvent evaporation, the bands corresponding to the desired compounds can be carefully scraped off the plate along with the stationary phase. The target compounds are then eluted from the adsorbent material using an appropriate solvent, allowing for the collection of small quantities for further purification, structural elucidation, or biological assays. mdpi.com

Data Tables

The following tables summarize key information and conceptual chromatographic conditions relevant to the analysis and purification of triterpenes, including this compound.

Table 1: Typical Chromatographic Conditions for Triterpenoid Analysis/Purification (Conceptual)

| Technique | Column Type/Stationary Phase | Mobile Phase (Example) | Detector | Notes |

| HPLC | Silica gel 60 (Normal-phase) / C18 (Reversed-phase) | Hexane/Ethyl Acetate; Methanol/Water | UV-DAD | Used for high-resolution purification and analysis. |

| GC-MS | HP-5MS / AB-5MS (Fused-silica capillary) | Helium (carrier gas) | MS (EI) | Primarily for volatile fraction analysis and compound identification. |

| TLC | Silica gel | n-Butanol:Acetic Acid:Water; Hexane/Ethyl Acetate/Methanol | UV light; Derivatization reagents | Used for rapid screening, qualitative analysis, and semi-preparative fractionation. |

Compound Names and PubChem CIDs

Chemotaxonomic Significance and Ecological Roles of Filicene

Filicene as a Chemical Marker for Fern Biodiversity

This compound, alongside other triterpenoids such as fern-7-ene (PubChem CID: 12047062) and adiantone (PubChem CID: 15558363), is considered a characteristic component of ferns. These compounds serve as valuable chemical markers for assessing and understanding fern biodiversity. invivochem.cnnih.govnih.gov The presence and specific profiles of these triterpenoids can be utilized in chemotaxonomy, a field that employs chemical characteristics for the classification and identification of plant species. nih.gov

Research has reported the occurrence of this compound in various fern species, including Adiantum pedatum, Adiantum caudatum, Adiantum capillus-veneris, and Adiantum cuneatum. invivochem.cnnih.govnih.gov The consistent presence of such triterpenoids across certain fern lineages underscores their utility in establishing phylogenetic relationships and delineating species boundaries within this ancient group of vascular plants.

Evolutionary Implications of Triterpene Distribution

Triterpene hydrocarbons and their derivatives are recognized as significant chemophenetic markers in ferns. nih.gov The biosynthesis of these complex molecules begins with the cyclization of squalene (B77637) precursors by enzymes known as oxidosqualene cyclases (OSCs). This process generates a variety of cyclical triterpene scaffolds, which are then further diversified through extensive modifications like oxygenation and glycosylation.

A compelling hypothesis in the study of fern evolution suggests a widespread distribution of squalene cyclase (SC) genes throughout ferns and lycophytes, even in species where triterpene hydrocarbons are not readily detected. nih.gov This indicates that the genetic machinery for triterpene synthesis may be more broadly conserved than the actual production of these compounds. Further support for this hypothesis comes from studies demonstrating the successful isolation of SC pseudogenes from ferns that produce no or only one triterpene hydrocarbon. Subsequent mutagenesis experiments have shown that these pseudogenes can be functionally converted into active SC genes. nih.gov These findings provide crucial insights into the molecular basis of triterpene-based chemophenetics in ferns, highlighting the dynamic evolutionary processes of gene duplication, divergence, and selection that drive the structural diversification of triterpenoids. nih.gov The evolution of triterpene cyclases is complex, with analyses suggesting a bacterial contribution to the origin of sterol biosynthesis genes, further illustrating the intricate evolutionary history of these metabolic pathways.

Role in Plant-Environment Interactions

Triterpenoids, including this compound, are integral to a plant's ability to adapt and respond to its surrounding environment. As specialized metabolites, they contribute significantly to various plant-environment interactions.

Plant Defense Mechanisms

Phytochemicals, a broad category that includes terpenoids, are vital components of plant defense mechanisms against a range of biotic and abiotic stresses. Biotic stresses involve threats from pathogens (e.g., bacteria, fungi) and herbivores, while abiotic stresses include environmental challenges such as UV radiation, drought, and extreme temperatures. Plants employ these compounds as a sophisticated defense system.

The production of defensive phytochemicals is often an inducible response. Upon perceiving stress or damage, plants activate specific genes involved in the biosynthesis of these compounds, leading to their accumulation. This dynamic response allows plants to tailor their defense strategies to specific threats. While research often highlights the anti-inflammatory properties of triterpenoids in a pharmacological context, such activities can also contribute to plant defense by mitigating tissue damage caused by herbivory or infection. This compound, for instance, has been reported to possess anti-inflammatory activity. invivochem.cn

Allelopathic Interactions

Allelopathy refers to the chemical interactions between plants, or between plants and microorganisms, insects, or soil, mediated by chemicals released into the environment. Many of these allelochemicals are secondary metabolites, and terpenoids are a prominent class among them.

Advanced Research Methodologies and Future Directions in Filicene Studies

Metabolomics and Lipidomics Approaches for Comprehensive Profiling

Metabolomics and lipidomics are powerful "omics" technologies that enable the comprehensive identification and quantification of small-molecule metabolites and lipids within biological systems. These approaches are crucial for understanding the metabolic pathways involving natural products like Filicene and for profiling their presence in various biological matrices.

In the context of this compound, metabolomics and lipidomics can be employed to:

Identify and Quantify this compound and Related Triterpenoids: By analyzing extracts from this compound-producing plants, these techniques can precisely determine the levels of this compound and other co-occurring triterpenoids and secondary metabolites. Gas chromatography-mass spectrometry (GC-MS) is a widely used method for profiling low-molecular-weight chemicals in plant extracts, including triterpenes. ekb.eg Similarly, high-performance liquid chromatography-mass spectrometry (HPLC-MS/MS) is a key tool in lipidomics for detecting and quantifying various lipid classes. researchgate.net

Elucidate Biosynthetic Pathways: By tracking changes in metabolite profiles under different environmental conditions or genetic manipulations, researchers can infer and confirm steps in the biosynthetic pathway of this compound, which originates from squalene (B77637). pageplace.deresearchgate.net

Chemophenotyping and Quality Control: Metabolomics can be used to establish chemical fingerprints of different plant varieties or growth conditions, ensuring the quality and consistency of this compound-containing extracts. ekb.eg

For instance, studies on Cyathea species, known to produce triterpenes like this compound, have utilized GC-MS in metabolomics research to identify chemical constituents, demonstrating the applicability of these methods to this compound-producing organisms. ekb.eg

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling play a pivotal role in understanding the fundamental properties, behavior, and interactions of chemical compounds like this compound at an atomic and molecular level. These in silico methods complement experimental studies by providing insights that are difficult or impossible to obtain empirically. bioscipublisher.com

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations are essential tools for studying the structural flexibility and dynamic behavior of molecules. mdpi.comsoton.ac.uk For this compound, these techniques can provide:

Structural Elucidation: MD simulations can explore the preferred three-dimensional conformations of this compound, which is critical for understanding its potential interactions with biological targets.

Flexibility and Stability: By simulating the movement of this compound atoms over time, researchers can assess its conformational flexibility and stability in different environments (e.g., aqueous solutions, lipid membranes).

Ligand-Target Interactions: If this compound is investigated for biological activity, MD simulations can model its binding to potential protein targets, providing insights into binding poses, affinity, and the dynamics of the interaction. nih.govnih.gov This can guide the design of modified this compound structures with enhanced properties.

Quantum Chemical Calculations

Quantum chemical calculations, rooted in quantum mechanics, provide highly accurate insights into the electronic structure, reactivity, and spectroscopic properties of molecules. chemrxiv.orgnih.gov Applied to this compound, these calculations can:

Electronic Property Determination: Calculate properties such as molecular orbitals, charge distribution, and electrostatic potential, which are fundamental to understanding this compound's reactivity and intermolecular interactions.

Reaction Mechanism Elucidation: Investigate potential reaction pathways for this compound's biosynthesis or degradation, including transition state energies and reaction kinetics. rsc.org

Spectroscopic Prediction: Predict spectroscopic data (e.g., NMR, IR, UV-Vis) that can aid in the experimental characterization and identification of this compound and its derivatives.

Property Prediction: Contribute to the development of quantitative structure-activity relationship (QSAR) models by providing molecular descriptors derived from its electronic structure. mdpi.com

Bioengineering and Synthetic Biology for Enhanced Production

Traditional extraction of natural products from plants can be resource-intensive and yield-limited. Bioengineering and synthetic biology offer promising avenues for the sustainable and scalable production of complex molecules like this compound. biotechrep.irengconfintl.org

Pathway Engineering in Heterologous Hosts

Pathway engineering involves modifying or introducing entire biosynthetic pathways into suitable microbial or plant hosts to produce desired compounds. For this compound, this would entail:

Identification of Biosynthetic Genes: Pinpointing the specific enzymes and genes responsible for each step in this compound's biosynthesis from its precursor, squalene. Triterpenoid (B12794562) biosynthesis involves a series of enzymatic reactions that convert precursor molecules into complex compounds. researchgate.net

Reconstruction in Heterologous Systems: Introducing these identified genes into well-characterized "chassis" organisms, such as Saccharomyces cerevisiae (yeast) or Escherichia coli (bacteria), to create a microbial cell factory capable of synthesizing this compound. engconfintl.orgnih.gov This approach can overcome limitations of low natural abundance and provide a controlled production environment. Strategies include optimizing gene expression levels and modifying non-essential genes in the host. biotechrep.ir

Metabolic Flux Optimization: Engineering the host's metabolism to direct carbon flux towards this compound production, minimizing the formation of byproducts.

Cell Culture and Bioreactor Cultivation of this compound-Producing Plants

Plant cell culture offers an alternative to whole-plant cultivation for producing secondary metabolites. researchgate.net This method involves growing plant cells in vitro under controlled conditions, often in bioreactors, to optimize the yield of target compounds.

Establishment of Cell Lines: Developing stable and high-yielding cell suspension cultures from this compound-producing plants, such as Adiantum or Cyathea species. nih.govekb.egresearchgate.net

Bioreactor Optimization: Cultivating these plant cell cultures in bioreactors, which provide a controlled environment for factors like temperature, pH, nutrient supply, and aeration. uliege.begfi.org This allows for scalability and consistent production. Bioreactor designs vary, including submerged fermentation and solid-state fermentation systems. gfi.org

Elicitation and Precursor Feeding: Applying elicitors (stress-inducing agents) or feeding specific precursors to the cell cultures to stimulate or enhance this compound biosynthesis.

This approach offers advantages such as independence from geographical and seasonal variations, reduced land use, and a more controlled production process compared to traditional agriculture. researchgate.net

Development of High-Throughput Screening Methods for Chemical Discovery

High-throughput screening (HTS) represents a pivotal methodology in modern chemical discovery, enabling the rapid assessment of vast compound libraries against specific biological targets. This automated process leverages robotics, advanced liquid handling systems, and sensitive detectors to conduct millions of tests efficiently bmglabtech.comwikipedia.org. The primary objective of HTS is to identify "hits" or "leads"—compounds that exhibit a desired activity—which then serve as starting points for further optimization in drug design and biochemical research bmglabtech.comnih.gov.

While traditionally applied to synthetic compound libraries, HTS methodologies are increasingly adapted for natural product discovery. Natural products, including triterpenes like this compound, offer a rich source of structurally diverse molecules with potential biological activities. The integration of natural product libraries into HTS workflows allows for the systematic exploration of their chemical space.

In the context of this compound, virtual screening, a computational high-throughput method, has been employed to explore its potential interactions with biological targets. For instance, this compound (PubChem CID 12309888) has been evaluated in virtual screening studies aimed at identifying inhibitors for Tumor Necrosis Factor-alpha (TNF-α), a protein involved in inflammatory processes. In one such study, this compound demonstrated a notable docking score, indicating a favorable theoretical binding affinity to the TNF-α receptor researchgate.net. This computational approach exemplifies how high-throughput methodologies, even in their virtual forms, accelerate the initial stages of chemical discovery by predicting potential interactions before experimental validation.

The application of HTS to natural compounds like this compound facilitates:

Accelerated Screening: Rapid evaluation of numerous natural product derivatives or analogs.

Identification of Novel Chemotypes: Discovery of unique molecular structures that may not be present in synthetic libraries.

Lead Prioritization: Efficient selection of promising compounds for more detailed experimental investigation.

Table 1: this compound in Virtual Screening for TNF-α Inhibition

| Compound Name | Target | Docking Score (kcal/mol) | Reference |

| This compound | TNF-alpha | -7.8 | researchgate.net |

Environmental Fate and Transport Studies of Natural Triterpenes

Environmental fate and transport studies are crucial for understanding how chemical compounds, including natural products like this compound, behave once released into the environment. These studies investigate the physical, chemical, and biological processes that govern a compound's distribution, persistence, and movement within and between environmental compartments such as soil, water, and air itrcweb.org. Key processes include dissolution, sorption, biotransformation (degradation), volatilization, and photochemical transformation researchgate.net.

This compound (C₃₀H₅₀) is a natural triterpene found in various fern species, including Adiantum pedatum and Adiantum cuneatum nih.govneist.res.inznaturforsch.com. As a triterpene, this compound is characterized by its relatively high molecular weight and lipophilic nature, indicated by its high XLogP3 value of 10.6 nih.gov. This lipophilicity significantly influences its environmental behavior.

Sorption and Mobility: Compounds with high lipophilicity tend to have low water solubility and a strong affinity for organic matter in soil and sediment core.ac.ukmdpi.com. Therefore, this compound is expected to exhibit significant sorption to soil organic carbon, which would limit its mobility in the aqueous phase and reduce its potential for leaching into groundwater core.ac.ukaimspress.com. The strength of sorption is also influenced by soil properties such as pH, organic matter content, and the presence of clay minerals core.ac.ukmdpi.comaimspress.comresearchgate.net.

Biotransformation and Degradation: As a natural product, this compound is inherently part of natural biogeochemical cycles. While specific degradation pathways for this compound are not extensively documented, natural triterpenes are subject to biodegradation by microorganisms in soil and water environments. These biotransformation processes can alter the compound's structure, potentially leading to less complex molecules or complete mineralization researchgate.netresearchgate.net. The rate and extent of biodegradation are influenced by environmental conditions such as oxygen availability, temperature, and microbial community composition.

Bioavailability: Bioavailability in environmental contexts refers to the fraction of a chemical that is accessible for uptake by organisms or available for interaction with biological systems core.ac.ukmdpi.comaimspress.comusgs.gov. For lipophilic compounds like this compound, strong sorption to soil particles can reduce their bioavailability to soil organisms and plants core.ac.ukresearchgate.net. However, the concept of bioavailability is complex and can vary depending on the organism, the duration of contact, and specific soil properties core.ac.uk. Studies on the bioavailability of organic contaminants in soil highlight the importance of the compound's interaction with the soil and water phase, as well as its potential for direct transport and interaction with cell membranes mdpi.com.

Table 2: Key Environmental Fate and Transport Properties of this compound (as a Natural Triterpene)

| Property | Expected Behavior for this compound (as a Triterpene) | Influencing Factors |

| Water Solubility | Low | High lipophilicity (XLogP3 = 10.6) nih.gov |

| Sorption to Soil/Sediment | High | High organic carbon content in soil/sediment, pH |

| Mobility in Water | Low | Strong sorption, low water solubility |

| Biodegradation | Expected (as a natural product) | Microbial activity, oxygen availability, temperature |

| Bioavailability | Potentially reduced due to sorption | Soil properties (pH, organic matter), organism type |

常见问题

Q. What are the standard experimental protocols for synthesizing high-purity filicene, and how can researchers optimize yield and structural integrity?